molecular formula C8H5BrN2O2 B592048 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1019021-93-2

7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B592048
M. Wt: 241.044
InChI Key: NNBDKJHKUYMGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883819B2

Procedure details

A mixture comprising 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid (step 3) (1.8 g, approximately 7.47 mmol) and thionyl chloride (10 ml, 137 mmol) under N2 was heated at reflux for 1.5 hrs. The reaction mixture was concentrated in vacuo and azeotroped with toluene. Methyl 3-amino-4-fluorobenzoate (1.263 g, 7.47 mmol) (pre-dried at 45° C.) was added followed by pyridine and the mixture was stirred at room temperature under N2 overnight. The reaction mixture was diluted with EtOAc and washed with H2O. The resulting solid was collected by filtration. The filtrate was dried (MgSO4) and concentrated in vacuo and triturated with ether to afford cream solid. The solids were combined and dried at 45° C. to afford the title compound;
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.263 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[C:8]([C:11]([OH:13])=O)=[CH:9][N:10]=[C:4]2[CH:3]=1.S(Cl)(Cl)=O.[NH2:18][C:19]1[CH:20]=[C:21]([CH:26]=[CH:27][C:28]=1[F:29])[C:22]([O:24][CH3:25])=[O:23].N1C=CC=CC=1>CCOC(C)=O>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[C:8]([C:11]([NH:18][C:19]3[CH:20]=[C:21]([CH:26]=[CH:27][C:28]=3[F:29])[C:22]([O:24][CH3:25])=[O:23])=[O:13])=[CH:9][N:10]=[C:4]2[CH:3]=1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
BrC1=CC=2N(C=C1)C(=CN2)C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
1.263 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature under N2 overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hrs
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene
WASH
Type
WASH
Details
washed with H2O
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
triturated with ether
CUSTOM
Type
CUSTOM
Details
to afford cream solid
CUSTOM
Type
CUSTOM
Details
dried at 45° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)C(=CN2)C(=O)NC=2C=C(C(=O)OC)C=CC2F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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